molecular formula C12H10BrClN2O2S B12317863 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide CAS No. 380431-07-2

5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide

Katalognummer: B12317863
CAS-Nummer: 380431-07-2
Molekulargewicht: 361.64 g/mol
InChI-Schlüssel: QMNDHDCTCPLZHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide is a chemical compound with the molecular formula C12H10BrClN2O2S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the sulfonation of 2-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism by which 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide: This compound has a similar structure but with a fluorine atom instead of chlorine.

    5-amino-N-(4-bromophenyl)-2-chlorobenzamide: This compound differs by having an amide group instead of a sulfonamide group.

Uniqueness

The presence of both bromine and chlorine atoms in 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.

Eigenschaften

CAS-Nummer

380431-07-2

Molekularformel

C12H10BrClN2O2S

Molekulargewicht

361.64 g/mol

IUPAC-Name

5-amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C12H10BrClN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2

InChI-Schlüssel

QMNDHDCTCPLZHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.